molecular formula C18H21NO2 B6594348 2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-6-ethoxyphenol CAS No. 1019554-61-0

2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-6-ethoxyphenol

Cat. No. B6594348
CAS RN: 1019554-61-0
M. Wt: 283.4 g/mol
InChI Key: UPBJCAKXYMMSQY-UHFFFAOYSA-N
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Description

2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-6-ethoxyphenol is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as L-748,337 and is a selective α2-adrenergic receptor antagonist. This compound has been studied for its potential therapeutic applications in various medical conditions.

Mechanism of Action

L-748,337 acts as a selective α2-adrenergic receptor antagonist. It binds to the α2-adrenergic receptors and blocks their activation by endogenous agonists such as norepinephrine and epinephrine. This results in an increase in the release of norepinephrine and other neurotransmitters, leading to a variety of physiological effects.
Biochemical and Physiological Effects
L-748,337 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and respiratory rate. It also has anxiolytic and antidepressant effects, making it a potential therapeutic agent for the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

One advantage of using L-748,337 in lab experiments is its selectivity for α2-adrenergic receptors. This allows for more specific targeting of these receptors and reduces the potential for off-target effects. However, one limitation of using L-748,337 is its potential toxicity at high doses, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the study of L-748,337. One area of research could be the development of new therapeutic agents based on the chemical structure of L-748,337. Another area of research could be the investigation of the potential use of L-748,337 in the treatment of other medical conditions, such as respiratory disorders and pain management. Additionally, further studies could be conducted to better understand the mechanism of action of L-748,337 and its potential interactions with other drugs.
In conclusion, L-748,337 is a chemical compound that has gained significant attention in scientific research. It has been studied for its potential therapeutic applications in various medical conditions and has a variety of biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several potential future directions for the study of L-748,337.

Synthesis Methods

The synthesis of L-748,337 involves the reaction of 2-[(2,3-dihydro-1H-inden-5-yl)amino]ethanol and 6-ethoxyphenol in the presence of a catalyst. The resulting product is then purified using chromatography techniques to obtain a pure compound.

Scientific Research Applications

L-748,337 has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to have a significant impact on the cardiovascular system, central nervous system, and respiratory system. This compound has been studied for its potential use in the treatment of hypertension, anxiety, and depression.

properties

IUPAC Name

2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-6-ethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-2-21-17-8-4-7-15(18(17)20)12-19-16-10-9-13-5-3-6-14(13)11-16/h4,7-11,19-20H,2-3,5-6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBJCAKXYMMSQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901188117
Record name 2-[[(2,3-Dihydro-1H-inden-5-yl)amino]methyl]-6-ethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901188117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1019554-61-0
Record name 2-[[(2,3-Dihydro-1H-inden-5-yl)amino]methyl]-6-ethoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1019554-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(2,3-Dihydro-1H-inden-5-yl)amino]methyl]-6-ethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901188117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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